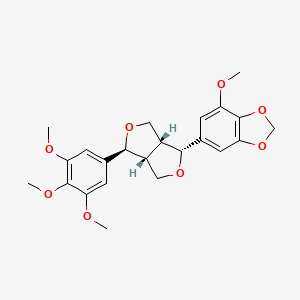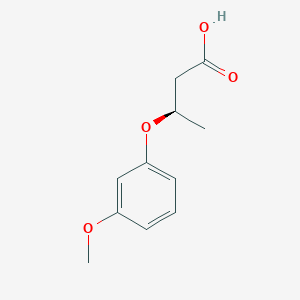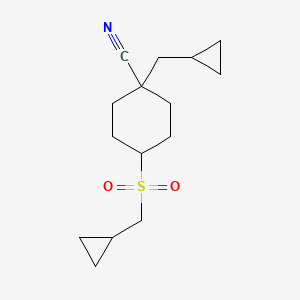
4-(1-Hydroxyethyl)-N,N-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a hydroxyethyl group and a dimethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-(1-hydroxyethyl)benzoic acid with N,N-dimethylamine under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity by controlling factors such as temperature, pressure, and reaction time. Additionally, purification steps, such as recrystallization or chromatography, may be employed to isolate the desired product.
化学反应分析
Types of Reactions
4-(1-Hydroxyethyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(1-oxoethyl)-N,N-dimethylbenzamide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: 4-(1-oxoethyl)-N,N-dimethylbenzamide
Reduction: 4-(1-hydroxyethyl)-N,N-dimethylbenzylamine
Substitution: Various substituted benzamides depending on the reagents used
科学研究应用
4-(1-Hydroxyethyl)-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding or other interactions with enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
相似化合物的比较
Similar Compounds
4-(1-Hydroxyethyl)benzoic acid: Shares the hydroxyethyl group but lacks the dimethylamino group.
N,N-Dimethylbenzamide: Contains the dimethylamino group but lacks the hydroxyethyl group.
4-(1-Oxoethyl)-N,N-dimethylbenzamide: An oxidized derivative of the compound.
Uniqueness
4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is unique due to the combination of its hydroxyethyl and dimethylamino groups, which confer specific chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler analogs.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
4-(1-hydroxyethyl)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-8(13)9-4-6-10(7-5-9)11(14)12(2)3/h4-8,13H,1-3H3 |
InChI 键 |
OHKSJQDEHWGONP-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C(=O)N(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine](/img/structure/B13090770.png)
![5-(7-Bicyclo[4.1.0]heptanyl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13090775.png)
![5-Azaspiro[2.6]nonane](/img/structure/B13090776.png)






![1-(tert-Butoxycarbonyl)-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-2'-carboxylic acid](/img/structure/B13090830.png)

![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090852.png)

